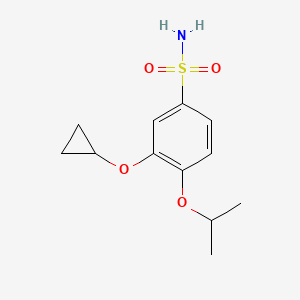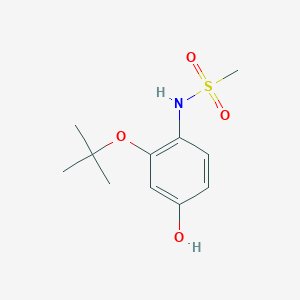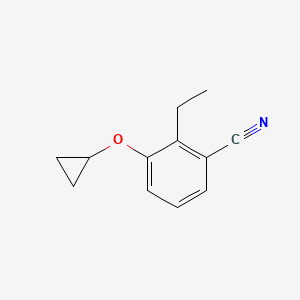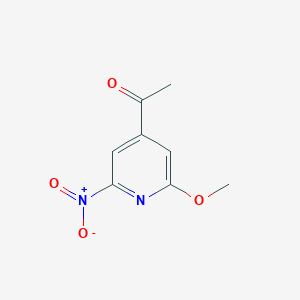
2-Acetyl-6-aminoisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-aminoisonicotinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 2-position and an amino group at the 6-position on the isonicotinic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-aminoisonicotinic acid typically involves the acetylation of 6-aminoisonicotinic acid. One common method is the reaction of 6-aminoisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-6-aminoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-aminoisonicotinic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group but shares the amino group and pyridine framework.
Isonicotinic acid: Lacks both the acetyl and amino groups but has the same pyridine core.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at a different position.
Uniqueness
2-Acetyl-6-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-acetyl-6-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H2,9,10)(H,12,13) |
Clave InChI |
IUDONNWPTJLMEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















